molecular formula C16H18BrN3O B11303481 azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11303481
M. Wt: 348.24 g/mol
InChI Key: PAWTWWQAIXMUKL-UHFFFAOYSA-N
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Description

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group attached to the pyrazole ring, which is further connected to an azepane ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

azepan-1-yl-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C16H18BrN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19)

InChI Key

PAWTWWQAIXMUKL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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